Furoxone
Overview
Description
Furoxone, also known as Furazolidone, is a synthetic antimicrobial nitrofuran used in the specific and symptomatic treatment of bacterial or protozoal diarrhea and enteritis caused by susceptible organisms . It is taken orally and can be used to treat cholera, colitis, and diarrhea caused by bacteria and giardia or amoeba .
Molecular Structure Analysis
Furoxone is a stable, yellow, crystalline compound 3- (5-nitrofurfurylideneamino)-2-oxazolidinone .Physical And Chemical Properties Analysis
Furoxone is a member of the class of oxazolidines that is 1,3-oxazolidin-2-one in which the hydrogen attached to the nitrogen is replaced by an N- { [ (5-nitro-2-furyl)methylene]amino} group . Its molecular formula is C8H7N3O5 .Scientific Research Applications
Herbal Treatment of Secretory Diarrhea
Furoxone has been compared with a herbal drug, Dirasif, in a randomized controlled clinical trial for treating secretory diarrhea. The study found that while both treatments were effective, Dirasif showed superior efficacy without any recorded side effects, unlike Furoxone (Asif et al., 2010).
Development of Nitric Oxide-Releasing Polymeric Furoxan Conjugates
Research on polymeric furoxan conjugates demonstrates their potential in releasing nitric oxide (NO), a significant signaling mediator in the human body. These conjugates, which show enhanced anti-proliferative effects in colon cancer cells, are explored for their therapeutic use in various diseases, including cancer (Wang et al., 2015).
MitoNEET Ligand Binding and Drug Development
The crystal structure of the mitochondrial protein mitoNEET bound to a sulfonamide ligand, furosemide, has been investigated. This study aids in designing new mitoNEET ligands, potentially beneficial for developing therapies for metabolic diseases like obesity, diabetes, and neurodegenerative disorders (Geldenhuys et al., 2019).
Antiproliferative Effects in Cancer Research
Furoxan derivatives of chromone have been examined for their antiproliferative activities against cancer cell lines. These studies reveal the potential of furoxan derivatives in inducing apoptosis and cell cycle arrest in cancer cells, highlighting their therapeutic value in cancer treatment (Jiao et al., 2020).
Furoxans as Neuroprotective and Procognitive Agents
Research on furoxans, especially 1,2,5-oxadiazole-N-oxides, has unveiled their potential as neuroprotective and procognitive agents. These compounds demonstrate beneficial effects in central nervous system (CNS) disorders, offering a new avenue for therapeutic interventions in neurodegenerative diseases (Schiefer et al., 2012).
Hepatoprotective Effects of Propolis on Furan-Induced Hepatotoxicity
A study on the protective role of propolis against furan-induced hepatotoxicity in rats shows that propolis can counteract furan's harmful effects on the liver. This research provides insights into potential treatments for liver damage caused by toxic compounds (Kaya et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJDBGFXBMTGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041997 | |
Record name | Furazolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow odorless solid; [Merck Index] | |
Record name | Furazolidone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1239 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in water (pH 6): approx 40 mg/l @ 25 °C | |
Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 763 | |
Record name | FURAZOLIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000026 [mmHg] | |
Record name | Furazolidone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1239 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
We are studying the development of unilateral malformations. Several chemicals elicit right sided limb defects both in vivo and in vitro. For example, nitroheterocyclics such as furazolidone (FZ) induce asymmetric defects in rat embryos in vitro. Potential mechanisms include asymmetric drug delivery; intrinsic difference between the cells of the left and right limbs; physiological asymmetry (e.g. in tissue oxygen), secondary to another primary asymmetry (e.g. in limb vasculature). In one series of experiments, we have investigated the role of an asymmetry in drug delivery and/or tissue oxygen. 10.3 days embryonic age rat embryos were explanted and cultured for two hours to allow 'recovery'. Embryos were then exteriorised (removal from yolk sac and amnion, retaining intact circulation) and cultured in the presence of 20 uM FZ with 5% O2 for 24h. The assumption was that exteriorisation would abolish any drug delivery or tissue oxygen asymmetry, by direct embryonic exposure to the medium. As previously described, FZ induced right sided defects (limb, eye and fore-brain) in 42% of intact yolk sac embryos. In contrast, exposure of exteriorised embryos to FZ induced a 34% incidence of abnormalities which were identical, but exclusively left sided. The results do not support a simple hypothesis that asymmetric drug delivery or tissue oxygen levels are responsible for the unilateral defects. We are investigating two potential explanations: a) Exteriorisation specifically reverses limb bud susceptibility, b) A secondary asymmetry e.g. mitochondrial maturity is altered by exteriorisation which then acts to invert the limb response. In a second series of experiments, we have also investigated a possible primary asymmetry in the development of the limb vasculature, using whole mount in situ hybridisation with a probe specific for early endothelial cell precursors (flk-1). The results are being analysed using confocal microscopy to image the limb vascular architecture. | |
Details | Narburgh LJ, Brown NA; Teratology 50 (5): 24A (1994) | |
Record name | FURAZOLIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Furoxone | |
Color/Form |
Yellow crystals from DMF (N,N-dimethylformamide) | |
CAS RN |
67-45-8 | |
Record name | Furazolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furazolidone [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxazolidinone, 3-[[(5-nitro-2-furanyl)methylene]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Furazolidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furazolidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURAZOLIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
255 °C, MP: 254-256 °C (decomposes), MP: 275 °C (decomp) | |
Details | Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA6 (1986) 205 | |
Record name | FURAZOLIDONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7036 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.